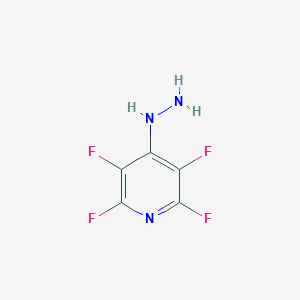

2,3,5,6-Tetrafluoro-4-hydrazinopyridine

Overview

Description

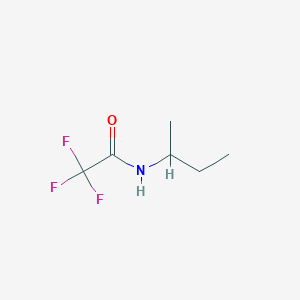

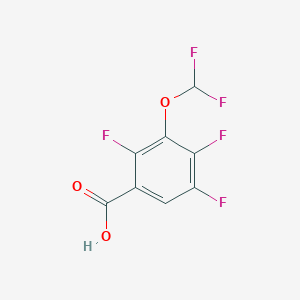

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a chemical compound with the molecular formula C5H3F4N3 . It belongs to the product categories of Pyridines, Pyrimidines, and Purines .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the oxidation of this compound in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with sodium iodide in dimethylformamide . Another method involves nitrosation of this compound or treatment of pentafluoropyridine with sodium azide in acetonitrile .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The compound has a molecular weight of 181.09 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium . It also undergoes reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 150.5ºC at 760mmHg and a density of 1.706g/cm3 .Scientific Research Applications

Synthesis and Organometallic Reactions

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a precursor in the synthesis of various fluorinated pyridines. It's used in creating 2,3,5,6-tetrafluoro-4-iodopyridine, which can then be transformed into organometallic compounds like 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium (Banks, Haszeldine, Phillips, & Young, 1967). These organometallic compounds exhibit various reactivities, such as reacting with hydroxide ion, methoxide ion, and ammonia.

Formation of Complex Chemical Structures

This compound is integral in forming complex chemical structures. For instance, its reaction with pentafluoropyridine leads to different fluorinated pyridines (Banks, Jondi, & Tipping, 1996). Moreover, it's used in the preparation of azido and amino derivatives of fluoropyridines, which are crucial in various chemical reactions (Banks & Sparkes, 1972).

Role in Pharmaceutical Research

In pharmaceutical research, 2-hydrazinopyridine derivatives, closely related to this compound, are used to synthesize compounds with potential biological activities. For example, they react with allenic and acetylenic nitriles to produce pyrazoles, some of which have shown anticonvulsant properties (Fomum & Ifeadike, 1985).

Application in Molecular Docking Analysis

The compound plays a role in molecular docking analysis. For example, 2,3,5,6 Tetrafluoro-4-pyridinecarbonitrile, a closely related compound, has been analyzed for its biological activity using theoretical calculations and molecular docking with various proteins (Mary, Geetha, Amalanathan, & Benisha, 2021).

Contribution to Materials Science

In materials science, derivatives of this compound contribute to the development of new materials. For instance, its reactions have been used to create fluorinated styrene-based materials with low surface energy, beneficial in various industrial applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Enabling Advanced Chemical Analysis

This compound also aids in advanced chemical analysis, such as charge density studies on fluoropyridines, which are essential for understanding molecular interactions and bonding (Stammler, Vishnevskiy, Sicking, & Mitzel, 2013).

Safety and Hazards

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves a series of chemical reactions. It can be prepared by nitrosation of this compound or treatment of pentafluoropyridine with sodium azide in acetonitrile . This compound undergoes various reactions, including the Staudinger reaction with triphenylphosphine at room temperature, and reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide .

Result of Action

The molecular and cellular effects of this compound’s action involve a series of chemical reactions. For instance, it partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene . It also yields 4-anilino-2,3,5,6-tetrafluoropyridine with benzene at 175 °C, and reacts with cyclohexane to give the C–H ‘insertion’ product 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine and 4-amino-2,3,5,6-tetrafluoropyridine .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For example, it decomposes smoothly into nitrogen and an intractable solid at temperatures above approximately 130 °C

properties

IUPAC Name |

(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZZPJMTBLPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366399 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1735-44-0 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes to obtain 2,3,5,6-tetrafluoro-4-iodopyridine from 2,3,5,6-tetrafluoro-4-hydrazinopyridine?

A1: 2,3,5,6-Tetrafluoro-4-iodopyridine, a versatile precursor for further derivatization, can be synthesized from this compound through two main methods []:

Q2: What is the preferred method for synthesizing 4-azido-2,3,5,6-tetrafluoropyridine, and why?

A2: While 4-azido-2,3,5,6-tetrafluoropyridine can be synthesized by nitrosation of this compound, the preferred method utilizes the reaction of pentafluoropyridine with sodium azide in acetonitrile []. This method is favored due to its efficiency and ability to also synthesize other azido-fluoropyridines, such as 4-azido-3-chloro-2,5,6-trifluoropyridine and 4-azido-3,5-dichloro-2,6-difluoropyridine, from their respective chlorinated precursors [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)